Vetiveryl acetate

Description

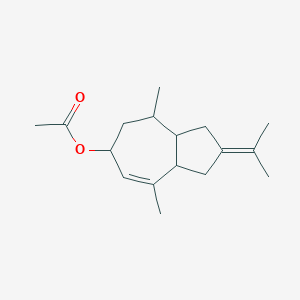

Structure

3D Structure

Properties

IUPAC Name |

(4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-10(2)14-8-16-11(3)6-15(19-13(5)18)7-12(4)17(16)9-14/h6,12,15-17H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVFEMBKDRODDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C=C(C2C1CC(=C(C)C)C2)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861750 | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless solid; Sweet woody aroma | |

| Record name | Vetiveryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Vetiveryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

117-98-6, 62563-80-8 | |

| Record name | Vetivert acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vetiveryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vetiverol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062563808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vetiverol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VETIVERYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5JO63XGNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vetiveryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Vetiveryl acetate chemical composition analysis

An In-Depth Technical Guide to the Chemical Composition Analysis of Vetiveryl Acetate

Abstract

This compound is a highly valued ingredient in the fragrance industry, prized for its sophisticated, fresh, and woody aroma.[1][2][3] However, it is not a single chemical entity but rather a complex, semi-synthetic mixture derived from the essential oil of vetiver (Chrysopogon zizanioides) roots.[4][5] The final chemical composition, and thus the olfactory profile, is profoundly influenced by the geographical origin of the vetiver oil, the specific fraction of the oil used, and the method of acetylation.[4][6] This guide provides an in-depth exploration of the chemical landscape of this compound and the advanced analytical methodologies required for its comprehensive characterization. We will delve into the rationale behind employing techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry and the critical role of spectroscopic methods like NMR for unambiguous structural elucidation, providing a framework for researchers and quality control professionals.

The Intrinsic Complexity of this compound

Understanding the chemical composition of this compound begins with its natural precursor, vetiver oil. This essential oil is itself a remarkably complex mixture of over 150 sesquiterpenoid compounds, primarily alcohols and ketones.[7][8][9] The quality and composition of vetiver oil vary significantly depending on its origin, with Haitian, Javanese, and Indian varieties exhibiting distinct chemical profiles.[2][4][9]

From Vetiverol to this compound: The Synthesis Pathway

The core of this compound production is the esterification of the sesquiterpene alcohol fraction of vetiver oil, collectively known as "vetiverol".[4][5] This vetiverol fraction is not a pure compound but a mixture dominated by alcohols like khusimol, which can constitute up to 15% of the raw oil.[5][10]

The manufacturing process typically involves one of two main routes:

-

Acetylation of Whole Vetiver Oil: The entire essential oil is treated with an acetylating agent, followed by purification steps like fractional distillation to remove non-ester components.[1]

-

Acetylation of Isolated Vetiverol: The vetiverol alcohol fraction is first isolated from the raw oil and then acetylated.[2][4][5] This method often yields a "cleaner," more refined product.[3]

Traditional chemical synthesis employs acetic anhydride with a catalyst, such as phosphoric acid or sodium acetate.[4][11][12] More modern, "green chemistry" approaches utilize enzymatic processes, for instance with Candida antarctica lipase, which can offer greater selectivity in the acetylation of primary versus secondary and tertiary alcohols.[4][11][12] This choice of synthetic route fundamentally alters the final product's composition.

Caption: High-level synthesis workflow for this compound.

The Resulting Chemical Profile

This compound is a mixture whose primary components are the acetate esters of the various sesquiterpene alcohols present in the starting vetiverol. Khusimyl acetate is therefore a major constituent.[1][5][13] However, the final product also contains:

-

Unreacted Alcohols: Incomplete esterification leaves residual vetiverols.

-

Ketones: Key odor-active ketones from the original oil, such as α-vetivone, β-vetivone, and khusimone, are typically not affected by acetylation and remain in the final product.[14][15]

-

Sesquiterpene Hydrocarbons: These are generally present in the raw oil and may carry over.

-

Byproducts: Side reactions during synthesis can introduce minor impurities.

The sheer number of isomers and closely related structures makes a complete analysis exceptionally challenging, with studies identifying over 200 distinct compounds in some samples.[4][16]

Advanced Analytical Methodologies for Characterization

No single analytical technique can fully resolve the complexity of this compound. A multi-modal approach is mandatory for comprehensive qualitative and quantitative analysis.

The Foundation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the foundational technique for the analysis of volatile mixtures like essential oils and their derivatives.[17][18] It separates compounds based on their volatility and interaction with a stationary phase, and then identifies them based on their mass spectral fragmentation patterns.

Expert Insight: While standard GC-MS is indispensable for initial screening and identifying major components by comparing their mass spectra to libraries (e.g., NIST, Wiley), it has significant limitations for a substance as complex as this compound. The high number of structural and stereoisomers leads to severe peak co-elution, where multiple compounds exit the GC column simultaneously, resulting in mixed mass spectra that are difficult or impossible to interpret accurately.

Resolving Isomeric Complexity: Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

To overcome the resolution limits of single-column GC, comprehensive two-dimensional gas chromatography (GC×GC) is the superior choice.[4][14]

Causality of Experimental Choice: GC×GC employs two columns of different selectivity (e.g., a non-polar column in the first dimension separating by boiling point, and a polar column in the second dimension separating by polarity).[4] A modulator sits between the two columns, trapping, focusing, and re-injecting small fractions of the effluent from the first column into the second, much shorter column for a very fast secondary separation. This process generates a two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of compounds that would co-elute on any single column.[4][19] This technique is particularly powerful for resolving the numerous isomers in this compound and quantifying trace impurities.[4]

Caption: Experimental workflow for GCxGC-MS analysis.

Protocol: GC×GC-MS/FID Analysis of this compound

-

Sample Preparation: Dilute the this compound sample (e.g., 1% v/v) in a suitable solvent such as hexane or ethyl acetate. Add an internal standard for quantitative analysis if required.

-

Instrumentation: A GC system equipped with a modulator and coupled to both a Time-of-Flight Mass Spectrometer (TOF-MS) and a Flame Ionization Detector (FID) via a splitter.

-

Column Set:

-

GC Oven Program:

-

Initial Temperature: 50°C, hold for 1 min.

-

Ramp: 2°C/min to 250°C.

-

Hold: Hold at 250°C for 10 min.

-

(Note: This is an example program; optimization is crucial for specific samples.)

-

-

Modulator:

-

Modulation Period: 4-6 seconds.[4]

-

(Rationale: This period must be short enough to adequately sample the peaks eluting from the first column without being so short that the secondary separation is incomplete.)

-

-

Detector Settings:

-

MS: Scan range 40-400 amu, acquisition rate >100 spectra/sec.

-

FID: Standard conditions, acquisition rate >100 Hz.

-

-

Data Analysis: Use specialized software to process the 2D chromatogram. Identify peaks via MS library matching and quantify using FID peak volumes.

Unambiguous Identification: NMR and Preparative Chromatography

While GC-MS provides tentative identifications, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.[14][15] For a complex mixture, this requires the isolation of individual components.

Self-Validating System: The workflow is to first identify target peaks of interest in the GC×GC chromatogram. Then, using preparative capillary gas chromatography (pc-GC), these specific compounds can be isolated in sufficient quantities (micrograms) for analysis by ¹H and ¹³C NMR.[14][16] This integrated approach provides a self-validating system: the mass spectrum suggests an identity, and the NMR spectrum confirms (or refutes) it, providing unambiguous structural proof.

Sensory Correlation: Gas Chromatography-Olfactometry (GC-O)

For a fragrance ingredient, chemical data alone is insufficient. GC-Olfactometry (GC-O) links the chemical composition to the sensory perception.[19][20] In a GC-O setup, the column effluent is split between a chemical detector (MS or FID) and a sniffing port, where a trained analyst can assess the odor of each eluting compound in real-time. This allows for the identification of key odor-active compounds, even those present at trace levels that might otherwise be overlooked.[14]

Data Presentation and Interpretation

A comprehensive analysis results in a detailed compositional profile of the this compound sample. Data should be summarized to highlight key markers and variations.

Table 1: Representative Chemical Classes in a this compound Sample

| Chemical Class | Key Compounds | Typical % Range (Illustrative) | Analytical Significance |

| Sesquiterpene Acetates | Khusimyl acetate, other vetiverol acetates | 60 - 85% | Primary desired components; define the core fragrance. |

| Sesquiterpene Alcohols | Khusimol, Isovalencenol | 5 - 20% | Unreacted precursors; influence the overall scent profile. |

| Sesquiterpene Ketones | α-Vetivone, β-Vetivone, Khusimone | 2 - 10% | Key odor-active compounds from the original vetiver oil.[8][9][21] |

| Sesquiterpene Hydrocarbons | Vetivenes, Zizaenes | 1 - 5% | Carry-over from the raw material. |

| Impurities/Byproducts | Geosmin, Phenol derivatives | < 0.1% | Potential off-notes; monitored for quality control.[14][15] |

Note: The percentages are illustrative and can vary widely based on the factors discussed.

Conclusion

The chemical analysis of this compound is a complex undertaking that requires more than routine testing. It demands an integrated analytical strategy, with GC-MS providing an initial overview, GC×GC delivering the necessary resolving power to separate its myriad components, and NMR offering definitive structural proof for key constituents. This rigorous, multi-modal approach is essential for ensuring product quality and consistency, for developing new synthesis methods, and for advancing the fundamental understanding of how chemical composition translates into the complex and desirable aroma of this vital perfumery ingredient.

References

-

International Scientific Organization. (2019). A brief review on emerging analytical techniques for essential oil quantification. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review on Chemical Composition, Oil Quality, and Bioactivity of Vetiver Essential Oil. Retrieved from [Link]

-

Perfume Extract. (n.d.). This compound ex Haiti. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2018). Chemical composition of Vetiver root oil obtained by using GCMS analysis. Retrieved from [Link]

-

ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

- Google Patents. (2016). WO2016193208A1 - Biotechnological manufacture of vetiveryl esters.

-

University of Pretoria. (2006). Chapter 3: Methods for essential oil analysis. Retrieved from [Link]

-

Areme. (n.d.). GC-MS Method for Essential Oil Analysis. Retrieved from [Link]

- Google Patents. (2018). US20180148666A1 - Biotechnological manufacture of vetiveryl esters.

-

Herbal Analysis and Pharmacognosy Consultancy Services. (n.d.). Essential Oils. Retrieved from [Link]

-

Arogreen. (n.d.). The Impact of this compound on the Flavors and Fragrances Industry. Retrieved from [Link]

-

PubMed. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations. Retrieved from [Link]

-

ResearchGate. (2018). Integrated Comprehensive Two-dimensional Gas-Chromatographic and Spectroscopic Characterization of Vetiveryl Acetates: Molecular Identifications, Quantification of Constituents, Regulatory and Olfactory Considerations. Retrieved from [Link]

-

ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link]

-

European Commission. (2014). OPINION ON this compound (fragrance ingredient). Retrieved from [Link]

-

PubChem. (n.d.). Vetivert acetate. Retrieved from [Link]

-

Elsevier. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB016981). Retrieved from [Link]

-

ResearchGate. (2025). Purification of vetiver alcohols and esters for quantitative high-performance thin-layer chromatography determination in Haitian vetiver essential oils and vetiver acetates. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Tinkturenpresse. (n.d.). chrysopogon_zizanioides_l._roberty. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Khusimol. Retrieved from [Link]

-

Wikipedia. (n.d.). Khusimol. Retrieved from [Link]

-

Landema. (n.d.). Khusimol: where to find it and why?. Retrieved from [Link]

-

Asian Journal of Chemistry. (2016). Chemistry of Khusinol: A Sesquiterpenoid Isolated from Vetiver Oil. Retrieved from [Link]

Sources

- 1. This compound | 62563-80-8 [amp.chemicalbook.com]

- 2. perfumeextract.co.uk [perfumeextract.co.uk]

- 3. This compound [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]

- 6. ec.europa.eu [ec.europa.eu]

- 7. natureinbottle.com [natureinbottle.com]

- 8. Vetivert oil | 8016-96-4 [amp.chemicalbook.com]

- 9. chrysopogon_zizanioides_l._roberty [Tinkturenpresse] [tinkturenpresse.de]

- 10. Khusimol - Wikipedia [en.wikipedia.org]

- 11. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]

- 12. US20180148666A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]

- 13. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]

- 14. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. academics.su.edu.krd [academics.su.edu.krd]

- 18. areme.co.jp [areme.co.jp]

- 19. iscientific.org [iscientific.org]

- 20. repository.up.ac.za [repository.up.ac.za]

- 21. ijpsonline.com [ijpsonline.com]

Vetiveryl acetate CAS number and chemical structure

An In-Depth Technical Guide to Vetiveryl Acetate: From Synthesis to Application

Abstract

This compound is a highly valued fragrance ingredient renowned for its sophisticated, dry, and warm woody aroma.[1] Unlike single chemical entities, this compound is a complex semi-synthetic mixture derived from the essential oil of the vetiver plant (Chrysopogon zizanioides).[2][3] Its composition, and therefore its precise olfactory character and CAS registration number, can vary significantly depending on the geographical origin of the vetiver oil and the specific manufacturing process employed. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and product development professionals. It delves into the material's complex chemical identity, synthesis pathways, analytical characterization, physicochemical properties, and the critical safety and regulatory considerations that govern its use in consumer products.

Chemical Identity and Nomenclature

The Challenge of a Single Definition

This compound is not a single, discrete molecule but a complex reaction product.[4][5] It is produced by the acetylation of sesquiterpene alcohols found in vetiver oil.[3][5] The starting material can be either the whole, crude vetiver oil or, more commonly, the isolated alcohol fraction known as "vetiverol".[4][6] Since vetiverol is itself a mixture of numerous sesquiterpene alcohols, with khusimol being a major component, the resulting this compound is a corresponding mixture of their acetate esters.[7][8] This inherent complexity means that its composition can differ from batch to batch, posing a significant challenge for analytical characterization and regulatory assessment.[4]

Common CAS Numbers and Their Significance

The multifaceted nature of this compound is reflected in its multiple CAS (Chemical Abstracts Service) numbers. The specific number assigned often depends on the precursor material and the manufacturing process. Understanding these distinctions is critical for sourcing and regulatory compliance.

| CAS Number | Description | Typical Precursor Material |

| 62563-80-8 | Often associated with this compound derived from the acetylation of the isolated vetiverol fraction, particularly from Java vetiver oil.[1][3][9] This product is noted for being creamy-smooth.[1] | Vetiverol (alcohol fraction of vetiver oil) |

| 84082-84-8 | Typically refers to the product obtained by acetylating the entire vetiver essential oil, often of Haitian origin.[2][4][6][7] This variant is known to retain a characteristic grapefruit-like top note.[2][6] | Whole Vetiver Oil (Vetiveria zizanioides, ext., acetylated) |

| 117-98-6 | An older and more general CAS number, also used to identify this compound, sometimes without specifying the exact precursor.[4][10][11] | Vetiverol or Vetiver Oil |

Representative Chemical Structure

While a single structure cannot represent the entire mixture, the structure of (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate , an acetate of the sesquiterpene alcohol vetiverol, serves as a representative major component.

IUPAC Name: (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate[1][11] Molecular Formula: C₁₇H₂₆O₂[2][3][11] Molecular Weight: 262.39 g/mol [2][7]

Synthesis and Manufacturing

The transformation of the earthy, sometimes harsh notes of vetiver oil into the smooth, refined scent of this compound is achieved through esterification. The choice of methodology directly impacts the final product's quality and olfactory profile.

Precursor Material: Vetiver Oil and Vetiverol

The synthesis begins with the steam distillation of roots from the vetiver plant, yielding vetiver essential oil.[12] For higher-grade this compound, this oil is further processed to isolate the sesquiterpene alcohol fraction, vetiverol.[6] This isolation is a labor-intensive step that contributes significantly to the final cost of the material.[6][7]

Chemical Synthesis Pathways

The core of the synthesis is the acetylation of the hydroxyl groups of the vetiverol components. Acetic anhydride is the most common acetylating agent.[5]

Common Acetylation Methods:

-

Without Catalyst: Heating vetiverol with acetic anhydride at temperatures not exceeding 120°C.[1]

-

Acid Catalysis: Using a catalyst like ortho-phosphoric acid or sulfuric acid at room temperature, which promotes the esterification reaction.[1][2][6]

-

With Sodium Acetate: Refluxing with sodium acetate in a solvent like toluene, followed by distillation.[1]

The choice of method influences the reaction's efficiency and the impurity profile of the crude product, which often requires purification via fractional distillation to achieve the desired quality.[8][13]

Experimental Protocol: Laboratory-Scale Acetylation of Vetiverol

This protocol is a generalized representation. Specific conditions must be optimized based on starting material purity and desired product specifications.

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge 100g of purified vetiverol fraction.

-

Reagent Addition: Under a nitrogen atmosphere, slowly add 1.2 molar equivalents of acetic anhydride to the flask.

-

Catalysis (Optional): Add a catalytic amount (e.g., 0.1% w/w) of ortho-phosphoric acid. Causality: The acid protonates the carbonyl oxygen of the anhydride, making it a more potent electrophile for the alcohol's nucleophilic attack, thereby accelerating the esterification.

-

Reaction: Stir the mixture at room temperature for 12-24 hours or gently heat to 50-60°C for 2-4 hours to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add water to quench any unreacted acetic anhydride. Self-Validation: The quenching step is exothermic; slow addition prevents overheating and ensures the safe decomposition of the corrosive anhydride into acetic acid.

-

Workup: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution (to neutralize acids) and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude this compound can then be purified by vacuum fractional distillation to remove low-boiling impurities and unreacted materials.

Physicochemical and Olfactory Properties

Physicochemical Data

The properties of this compound can vary based on its specific composition. The following table summarizes a typical range of values.

| Property | Value / Description | Source(s) |

| Appearance | Pale yellow to amber, viscous liquid. May solidify at cooler temperatures. | [1][7][14] |

| CAS Number | 62563-80-8, 84082-84-8, 117-98-6 | [1][2][4] |

| Boiling Point | ~286 °C @ 760 mmHg | [2][8][14] |

| Density | 0.979 - 1.015 g/mL @ 25 °C | [1][14] |

| Refractive Index | 1.505 - 1.518 @ 20 °C | [1][14] |

| Flash Point | >90 °C (>194 °F) | [2][7][14] |

| Solubility | Practically insoluble in water; soluble in ethanol and other organic solvents. | [10] |

| logP (o/w) | ~5.7 - 6.16 | [2][14] |

Olfactory Profile

This compound is prized for its refined and versatile scent. The acetylation process masks the harsh, smoky, and sometimes rubbery notes of natural vetiver oil, resulting in a cleaner, smoother profile.[1][3]

-

Character: Described as velvety-smooth, sophisticated, and exceptionally tenacious.[1][6]

-

Applications: It serves as a powerful base note and fixative in fine fragrances, adding depth, longevity, and a refined woody character without overpowering other notes.[2][3][15] It is a cornerstone of many classic and modern Chypre, woody, and aldehydic perfumes.[1]

Analytical Characterization

Due to its complex nature, a multi-faceted analytical approach is required for the quality control and characterization of this compound.

-

Gas Chromatography (GC): GC coupled with Flame Ionization Detection (GC-FID) is used for quantifying the purity (total ester content) and assessing the overall chromatographic profile.

-

Gas Chromatography-Mass Spectrometry (GC/MS): Essential for identifying the individual ester components and potential impurities by comparing mass spectra to reference libraries.[13][16]

-

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This advanced technique provides superior separation power, which is crucial for resolving the co-eluting components common in such a complex mixture.[16]

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been developed for the quantitative determination of alcohol and acetate content, offering a robust method for quality assessment.[16]

Sources

- 1. This compound [thegoodscentscompany.com]

- 2. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]

- 3. perfumeextract.co.uk [perfumeextract.co.uk]

- 4. ec.europa.eu [ec.europa.eu]

- 5. benchchem.com [benchchem.com]

- 6. perfumeextract.co.uk [perfumeextract.co.uk]

- 7. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]

- 8. This compound | 62563-80-8 [amp.chemicalbook.com]

- 9. Perfumers Apprentice - this compound ** [shop.perfumersapprentice.com]

- 10. scent.vn [scent.vn]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. The Impact of this compound on the Flavors and Fragrances Industry [arogreen.com]

- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 14. parchem.com [parchem.com]

- 15. videsanges.com [videsanges.com]

- 16. researchgate.net [researchgate.net]

Vetiveryl acetate physical and chemical properties

An In-depth Technical Guide to Vetiveryl Acetate: Physicochemical Properties and Applications

This compound is a cornerstone of modern perfumery, prized for its exceptionally smooth, sweet, and dry woody character.[1][2] Unlike many fragrance ingredients that are singular molecular entities, this compound is a complex semi-synthetic substance.[3] It is not a single compound but rather a nuanced mixture resulting from the chemical modification of natural vetiver oil.[4][5] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and analytical characterization, tailored for researchers and formulation scientists. Its primary value lies in its ability to impart a sophisticated, tenacious woody backbone to fragrance compositions, acting as an excellent fixative without the harsh, smoky, or earthy notes sometimes associated with raw vetiver oil.[1][6][7]

Chemical Identity: A Tale of a Complex Mixture

The complexity of this compound is immediately apparent from its multiple registered CAS numbers, including 62563-80-8, 117-98-6, 84082-84-8, and 68917-34-0.[3][8][9][10] This multiplicity arises because this compound's final composition is highly dependent on two key factors: the geographical origin of the starting vetiver oil (e.g., from Haiti, Java, or India) and the specific manufacturing process employed.[5][11]

The material is fundamentally a mixture of sesquiterpenoid acetates, derived from the corresponding sesquiterpene alcohols present in vetiver oil.[5][9] The primary alcohol fraction of vetiver oil is known as vetiverol, which is itself a mixture.[12][13] Consequently, the acetylation of vetiverol yields a product where the principal component is typically khusimyl acetate, but it is accompanied by numerous other related esters.[4][12] The European Commission's Scientific Committee on Consumer Products (SCCP) has noted that this compound can be a complex mixture of approximately 100 substances, with a significant percentage remaining uncharacterized.[11]

This compositional variance is the critical determinant of the final product's olfactory profile and physical properties. For instance, material derived from Java vetiver oil is often described as creamier and smoother than that from Haiti.[7]

Physicochemical Properties

The properties of this compound are best described as a range, reflecting its variable composition. It is generally characterized as a viscous liquid, with colors ranging from pale yellow to amber and greenish-yellow.[3][5][10]

Quantitative Physical and Chemical Data

The following table summarizes the key physicochemical parameters for this compound, collated from various technical sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₆O₂ | [3][5][9] |

| Molecular Weight | ~262.4 g/mol | [5][9][14] |

| Appearance | Pale yellow to amber, viscous liquid; may be a colorless solid. | [3][5][9][10] |

| Boiling Point | 286 °C (at 760 mmHg) | [3][4][8] |

| Density / Specific Gravity | 0.976 - 1.015 g/mL at 20-25 °C | [4][5][8][10] |

| Refractive Index | 1.505 - 1.524 at 20 °C | [4][5][8][10] |

| Flash Point | >90 °C (>194 °F) | [3][12][8] |

| Vapor Pressure | ~0.00012 mmHg at 25 °C (estimated) | [8][15] |

| logP (o/w) | 3.6 - 6.16 | [3][8][15][16] |

| Solubility | Practically insoluble in water; Soluble in ethanol and fixed oils. | [7][9][14][16] |

Olfactory Profile

The odor of this compound is its most valued property. It is consistently described as having a sweet, dry, and fresh woody character.[1][10] It retains the elegance of vetiver but is smoother and less "rooty."[1] Its profile also contains subtle balsamic and powdery nuances.[1][7] As a base note, it is exceptionally tenacious, with its scent lasting over 360 hours on a smelling strip, making it a powerful fixative in fragrance formulations.[1][17]

Synthesis of this compound

This compound is a semi-synthetic product derived from the essential oil of the vetiver plant (Chrysopogon zizanioides).[3][13] The synthesis is an esterification reaction, specifically an acetylation. There are two primary routes to its production, which influence the final product's complexity.[1][4][11]

-

Acetylation of Whole Vetiver Oil: The entire essential oil is treated with an acetylating agent. This results in a more complex product containing the desired vetiveryl esters alongside other acetylated and non-acetylated components of the original oil.[1][4]

-

Acetylation of Vetiverol: The sesquiterpene alcohol fraction (vetiverol) is first isolated from the vetiver oil via fractional distillation. This isolated vetiverol is then acetylated, yielding a "cleaner" and more refined product.[1][12]

The most common acetylating agent is acetic anhydride, often used with a catalyst such as orthophosphoric acid or sodium acetate.[12][18][19]

Caption: Synthesis pathways for this compound.

Generalized Laboratory Synthesis Protocol (from Vetiverol)

This protocol describes a representative procedure for the acetylation of isolated vetiverol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 equivalent of vetiverol with 1.5 equivalents of acetic anhydride.

-

Catalysis: Add a catalytic amount (e.g., 0.05 equivalents) of sodium acetate.

-

Heating: Heat the reaction mixture to 100-120°C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting vetiverol is consumed.

-

Quenching: Cool the mixture to room temperature. Slowly add water to quench the excess acetic anhydride. Note: This reaction is exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with a suitable solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acetic acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield this compound as a viscous liquid.

Chemical Stability and Reactivity

This compound's chemical stability is a key factor in its widespread use. The ester functional group is relatively stable under typical formulation conditions (pH 5-8). However, like all esters, it is susceptible to hydrolysis back to vetiverol and acetic acid under strong acidic or basic conditions, particularly at elevated temperatures. Its low volatility contributes to its excellent performance as a long-lasting base note and fixative in perfumery.[1][5]

Analytical Methodologies

The analysis of this compound is challenging due to its complex nature. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for its characterization.

Standard GC-MS Protocol for this compound Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% w/v) in a suitable solvent such as ethanol or hexane.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system. A split injection (e.g., 50:1 split ratio) is typically used.

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Temperature Program: A typical oven temperature program would be: initial temperature of 60°C, hold for 2 minutes, ramp up to 280°C at a rate of 4°C/min, and hold for 10 minutes.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify individual components by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with published data. Quantify components by peak area percentage.

Sources

- 1. fraterworks.com [fraterworks.com]

- 2. Perfumers Apprentice - this compound ** [shop.perfumersapprentice.com]

- 3. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]

- 4. This compound | 62563-80-8 [amp.chemicalbook.com]

- 5. This compound (117-98-6) for sale [vulcanchem.com]

- 6. perfumeextract.co.uk [perfumeextract.co.uk]

- 7. ambrosial.in [ambrosial.in]

- 8. This compound [thegoodscentscompany.com]

- 9. Vetivert acetate | C17H26O2 | CID 8347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound (EX VETIVER HAITI) [ventos.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]

- 13. The Impact of this compound on the Flavors and Fragrances Industry [arogreen.com]

- 14. benchchem.com [benchchem.com]

- 15. parchem.com [parchem.com]

- 16. scent.vn [scent.vn]

- 17. perfumersworld.com [perfumersworld.com]

- 18. US20180148666A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]

- 19. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]

Vetiveryl Acetate: A Technical Guide to Its Historical Origins and Chemical Synthesis

Abstract

Vetiveryl acetate, a cornerstone of modern perfumery, represents a masterful refinement of one of nature's most complex and revered raw materials: vetiver oil. For centuries, the essential oil derived from the roots of the Chrysopogon zizanioides grass has been treasured for its deep, earthy, and woody aroma. However, the raw oil's inherent smoky and sometimes harsh root-like facets limited its application in certain fine fragrance compositions. The development of this compound through chemical modification marked a pivotal moment, transforming the robust character of vetiver into a smoother, fresher, and more elegant woody note. This technical guide provides an in-depth exploration of the historical background of vetiver, the scientific rationale for the creation of this compound, and the detailed chemical pathways for its synthesis. We will examine the extraction of the precursor oil, the isolation of the key alcohol fraction (vetiverol), the classical esterification protocols, and the modern analytical techniques used to characterize this complex, semi-synthetic fragrance ingredient.

The Precursor: Vetiver Oil (Chrysopogon zizanioides)

The journey to this compound begins with the ancient and aromatic roots of the vetiver plant. Understanding this starting material is critical to appreciating the purpose and elegance of its acetylated derivative.

Historical Significance

Native to India, vetiver has a history of use spanning thousands of years.[1] In India and Sri Lanka, it is known as "khus" and celebrated as the "Oil of Tranquillity" and "The Fragrance of the Soil".[2] Its applications were diverse; the aromatic roots were woven into mats, fans, and curtains, which, when moistened, would cool the air while releasing their pleasant, earthy scent.[1] In the traditional Indian system of medicine, Ayurveda, vetiver was used for its calming and grounding effects to alleviate stress and anxiety.[1][3] Its introduction into global perfumery, dating back to the Middle Ages, established it as a quintessential base note, prized for its low volatility and excellent fixative properties, which anchor more fleeting scents in a composition.[3][4]

Botanical and Geographical Origins

Vetiver (Chrysopogon zizanioides, formerly Vetiveria zizanioides) is a perennial bunchgrass belonging to the Poaceae family, which also includes lemongrass and citronella.[2] While originating in India, its cultivation has spread to many tropical regions. Today, the highest quality vetiver oil for perfumery is sourced from countries like Haiti, which became a major exporter in the 1940s, as well as Indonesia (Java), Réunion, and Brazil.[5][6] The specific geographical origin and soil conditions significantly influence the oil's chemical composition and, consequently, its olfactory profile.[6]

Extraction Methodology: Steam Distillation

The essential oil is contained within the plant's dense, fibrous root system. Extraction is almost exclusively performed via steam distillation, a process that has been refined over centuries.

Experimental Protocol: Steam Distillation of Vetiver Roots

-

Harvesting and Preparation: The roots of mature vetiver plants (typically 18-24 months old) are unearthed.[1] They are then thoroughly washed to remove soil and debris and are often chopped into smaller pieces to increase the surface area for efficient oil extraction.

-

Charging the Still: The prepared root material is loaded into a large distillation vessel (a still).

-

Steam Injection: Low-pressure steam is introduced into the bottom of the still. The steam percolates up through the root mass, causing the plant's cellular structures to rupture and release the volatile aromatic compounds.

-

Vaporization: The mixture of steam and volatile vetiver oil vapor rises to the top of the still.

-

Condensation: This vapor mixture is passed through a condenser, a cooled coil or tube system. The cooling action causes the vapor to condense back into a liquid state.

-

Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected in a separator vessel (a Florentine flask). Due to their different densities and immiscibility, the essential oil naturally separates from the water. Vetiver oil, being denser than water, is typically collected from the bottom of the separator.

-

Aging: The freshly distilled oil is often aged for several months, which allows certain chemical reactions to occur, resulting in a more rounded, deeper, and less harsh aroma.

Chemical Composition of Vetiver Oil

Vetiver oil is one of the most chemically complex essential oils, with over 150 sesquiterpenoid constituents identified.[6] Its composition is primarily sesquiterpenes and their derivatives (alcohols, ketones, and esters).[7][8] This complexity is the source of its rich aroma but also its variability. The quality and character of the oil are determined by the relative abundance of these key molecules.

| Key Constituent | Chemical Class | Typical Concentration Range (%) | Olfactory Contribution |

| Khusimol | Sesquiterpene Alcohol | 10 - 30% | Woody, earthy, a core vetiver note |

| α-Vetivone | Sesquiterpene Ketone | 2 - 5% | Woody, peppery, contributes to the characteristic odor[7] |

| β-Vetivone | Sesquiterpene Ketone | 1 - 4% | Considered to have a superior, rich woody-peppery note[7] |

| Vetiverols (mixture) | Sesquiterpene Alcohols | Variable | Foundation of the woody, earthy character; precursors to this compound[8] |

| Khusimone | Sesquiterpene Ketone | Variable | Key odor-influencing component[7] |

Table 1: Selected Key Chemical Constituents of Vetiver Oil. Concentration ranges are approximate and vary significantly based on geographical origin, harvest time, and distillation practices.[7][8]

The Genesis of this compound: A Refinement of Nature

The creation of this compound was driven by the desire to modify and "clean up" the scent of natural vetiver oil for use in fine fragrances where consistency and a less aggressive profile are paramount.

Olfactory Rationale

While prized for its tenacity, raw vetiver oil can possess harsh, smoky, and intensely earthy or "rooty" notes that can be challenging to blend. The process of acetylation was developed to selectively mute these harsher facets while amplifying the desirable clean, fresh, and smooth woody character.[9][10] The resulting this compound is often described as having a velvety-smooth, dry, and fresh woody aroma, sometimes with grapefruit-like top notes, making it more versatile and elegant than its natural precursor.[9][11]

The Key Intermediate: Vetiverol

The primary targets for the acetylation reaction are the sesquiterpene alcohols present in vetiver oil. This alcohol-rich fraction, when isolated, is known in the industry as vetiverol .[12][13] It is not a single chemical compound but a complex mixture of the naturally occurring alcohols from the oil, molecularly distilled to concentrate them.[13] Isolating vetiverol is a crucial step in producing the highest quality acetylated product, often called "Vetiver Acetate".[14]

The Synthesis of this compound

The conversion of vetiver's native alcohols into their acetate esters is a classic esterification reaction. The specific methodology chosen dictates the final product's composition and name.

Core Reaction: Esterification

The fundamental transformation is the reaction of a hydroxyl group (-OH) from a vetiver alcohol (e.g., khusimol) with an acetylating agent, typically acetic anhydride, to form an acetate ester (-OCOCH₃) and acetic acid as a byproduct. An acid catalyst is required to activate the acetic anhydride.

Synthetic Pathways

There are two primary industrial pathways to produce acetylated vetiver products.[14][15]

-

Pathway A: Vetiverol Acetylation (Produces "Vetiver Acetate") : This is a two-step process where the vetiverol is first isolated from the crude oil via fractional distillation and then acetylated. This method yields a cleaner, more refined product with a higher concentration of the desired esters.[14]

-

Pathway B: Whole Oil Acetylation (Produces "this compound") : In this process, the entire crude vetiver oil is acetylated directly. The resulting product is more complex, as it contains the newly formed esters alongside all the other non-alcoholic components of the original oil (e.g., ketones, hydrocarbons).[4][14] This product is often designated by a different CAS number (e.g., 84082-84-8).[9]

Protocol: Classical Chemical Synthesis of this compound

This protocol describes the direct acetylation of whole vetiver oil (Pathway B).

-

Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a thermometer, and a reflux condenser is charged with vetiver oil.

-

Reagent Addition: Acetic anhydride (typically 1.0 to 1.2 molar equivalents relative to the estimated alcohol content) is added to the stirred oil.

-

Catalyst Introduction: A catalytic amount of orthophosphoric acid or sulfuric acid is carefully added to the mixture.[12][16] The causality of the catalyst is to protonate a carbonyl oxygen of the acetic anhydride, rendering the other carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the vetiverol's hydroxyl groups.

-

Reaction: The mixture is heated, often to temperatures between 80-120°C, and held for several hours.[16][17] The reaction progress can be monitored by taking small aliquots and analyzing them via gas chromatography (GC) to observe the disappearance of key alcohol peaks (e.g., khusimol) and the appearance of corresponding acetate ester peaks.

-

Quenching and Workup: After the reaction is complete, the mixture is cooled. The excess acetic anhydride is quenched by the slow addition of water.

-

Neutralization: The acidic mixture is neutralized by washing with an aqueous solution of a weak base, such as sodium bicarbonate, until effervescence ceases.

-

Washing: The organic layer is then washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Drying and Filtration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, followed by filtration.

-

Purification: The crude this compound is purified via fractional distillation under reduced pressure to remove any unreacted starting materials, the acetic acid byproduct, and low-boiling impurities, yielding the final product.[18]

Emerging Methodologies: Biotechnological Synthesis

More recently, "green chemistry" approaches have been developed using enzymes as catalysts. Lipases, such as Candida antarctica lipase B (CALB), can efficiently catalyze the acylation of vetiver oil in a process that is highly selective and occurs under milder conditions (e.g., room temperature).[16][17][19] This biotechnological process is notable for its chemoselectivity, often preferentially acetylating primary alcohols over the more sterically hindered secondary and tertiary alcohols, resulting in a unique final product.[19]

Analytical Characterization

Due to its origin as a natural product derivative, this compound is classified as a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials).[15] Its characterization relies on advanced analytical techniques.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for analyzing the composition of this compound.[20] The method separates the complex mixture into its individual components, which are then identified by their unique mass spectra. More advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) provide even greater resolving power, which is necessary to parse the hundreds of compounds present.[21]

Comparative Analysis

A comparative analysis of vetiverol and a high-quality this compound highlights the efficacy of the synthesis.

| Compound ID | Chemical Class | Approx. % in Vetiverol | Approx. % in this compound | Comment |

| Khusimol | Sesquiterpene Alcohol | 25.0% | < 1.0% | Precursor alcohol is consumed during the reaction. |

| Khusimyl Acetate | Sesquiterpene Ester | < 0.1% | 24.5% | The primary product of khusimol acetylation.[12] |

| Other Vetiverols | Sesquiterpene Alcohols | 30.0% | < 2.0% | Other alcohols are also converted. |

| Other Vetiveryl Acetates | Sesquiterpene Esters | < 0.1% | 29.0% | A complex mixture of new esters is formed. |

| α-Vetivone / β-Vetivone | Sesquiterpene Ketones | 5.0% | 4.9% | Ketones do not react and remain in the final product. |

Table 2: Illustrative comparative GC-MS data for a vetiverol fraction versus its corresponding high-purity acetylated product. Percentages are for demonstration purposes.

Conclusion

The discovery and development of this compound is a testament to the power of synthetic chemistry to refine and elevate natural raw materials. This journey, beginning with a historically significant botanical and culminating in a sophisticated, precisely engineered fragrance ingredient, highlights a core principle of the flavor and fragrance industry: innovation through the synergistic combination of nature and science. By transforming the sesquiterpene alcohols of vetiver oil into their corresponding acetates, chemists created a molecule with a smoother, more versatile, and widely appealing character. This compound thus stands not as a replacement for vetiver oil, but as a vital and elegant companion, expanding the perfumer's palette and securing the timeless appeal of the vetiver note in the landscape of modern fragrance.

References

-

ScenTree. (n.d.). This compound (CAS N° 84082-84-8). Retrieved from [Link][12]

-

Waseem, M., et al. (2023). A Review on Chemical Composition, Oil Quality, and Bioactivity of Vetiver Essential Oil. Molecules.[7][8]

-

Wang, H., et al. (2019). Chemical Composition, Antioxidant, and Antimicrobial Activities of Vetiveria zizanioides (L.) Nash Essential Oil Extracted by Carbon Dioxide Expanded Ethanol. PubMed Central.[22]

-

Scribd. (n.d.). Vetiver Oil: Composition & Benefits. Retrieved from [Link][23]

-

ResearchGate. (n.d.). Chemical composition of organic vetiver oil by GC/MS analysis. Retrieved from [Link][24]

-

Google Patents. (2018). US20180148666A1 - Biotechnological manufacture of vetiveryl esters. Retrieved from [16]

-

Candlecopia. (2023). A History of Vetiver. Retrieved from [Link][1]

-

Perfume Extract. (n.d.). This compound ex Haiti. Retrieved from [Link][9]

-

Parfums Les Vides Anges. (n.d.). Molecule: The Mysterious Case of this compound. Retrieved from [Link][25]

-

Google Patents. (2016). WO2016193208A1 - Biotechnological manufacture of vetiveryl esters. Retrieved from [17]

-

European Commission. (2019). Opinion on fragrance ingredient Acetylated Vetiver Oil - AVO. Retrieved from [Link][15]

-

Arogreen. (n.d.). The Impact of this compound on the Flavors and Fragrances Industry. Retrieved from [Link]

-

Tissandié, L., et al. (2018). Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates. PubMed.[20]

-

Essential Oils. (2021). Vetiver Perfume: Properties, Distillation, and History. Retrieved from [Link][3]

-

ResearchGate. (2018). Integrated Comprehensive Two-dimensional Gas-Chromatographic and Spectroscopic Characterization of Vetiveryl Acetates. Retrieved from [Link][21]

-

Rocky Mountain Oils. (2019). The Story Behind Vetiver. Retrieved from [Link][5]

-

ScentSeeker. (n.d.). This compound. Retrieved from [Link][10]

-

European Commission. (2014). Opinion on this compound (fragrance ingredient). Retrieved from [Link][26]

-

ResearchGate. (2020). Sustainable Manufacture of a Valuable Fragrance Ingredient: Lipase-Catalyzed Acylation of Vetiver Essential Oil. Retrieved from [Link][19]

-

Agoratopia. (n.d.). This compound Note. Retrieved from [Link][11]

-

Leffingwell & Associates. (n.d.). NOTES ON VETIVER AND OTHER ESSENTIAL OILS. Retrieved from [Link][6]

Sources

- 1. A History of Vetiver [roanokecreek.com]

- 2. kviconline.gov.in [kviconline.gov.in]

- 3. naturalnicheperfume.com [naturalnicheperfume.com]

- 4. fraterworks.com [fraterworks.com]

- 5. rockymountainoils.com [rockymountainoils.com]

- 6. vetiver.org [vetiver.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. perfumeextract.co.uk [perfumeextract.co.uk]

- 10. scentseeker.co.uk [scentseeker.co.uk]

- 11. agoratopia.com.cy [agoratopia.com.cy]

- 12. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]

- 13. fraterworks.com [fraterworks.com]

- 14. fraterworks.com [fraterworks.com]

- 15. health.ec.europa.eu [health.ec.europa.eu]

- 16. US20180148666A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]

- 17. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]

- 18. This compound | 62563-80-8 [amp.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Chemical Composition, Antioxidant, and Antimicrobial Activities of Vetiveria zizanioides (L.) Nash Essential Oil Extracted by Carbon Dioxide Expanded Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. researchgate.net [researchgate.net]

- 25. videsanges.com [videsanges.com]

- 26. ec.europa.eu [ec.europa.eu]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Vetiveryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of vetiveryl acetate, a valuable sesquiterpenoid ester prized in the fragrance industry for its complex and tenacious woody aroma. We will delve into its natural precursor, vetiver oil, its biosynthesis within Chrysopogon zizanioides, and the chemical processes for its synthesis. This document is structured to provide not just a recitation of facts, but a causal understanding of the methodologies and biochemical pathways involved, grounded in authoritative scientific literature.

This compound: From Natural Essence to Refined Fragrance

This compound is a semi-synthetic derivative of vetiver oil, an essential oil extracted from the roots of the perennial grass Chrysopogon zizanioides (formerly Vetiveria zizanioides)[1]. It is an acetate ester of vetiverol, a mixture of sesquiterpene alcohols that constitute a significant portion of vetiver oil[1]. The acetylation process modifies the olfactive profile of the natural oil, softening some of the harsher, smokier notes and enhancing its fresh, woody, and sweet characteristics[2][3]. This refined aroma makes this compound a highly sought-after ingredient in luxury perfumery[2].

The Source: Chrysopogon zizanioides

Chrysopogon zizanioides, commonly known as vetiver or khus, is a hardy perennial grass native to India, now cultivated in many tropical regions worldwide, including Haiti, Indonesia, and Réunion[4]. The plant is characterized by its extensive and finely branched root system, which is the source of the aromatic essential oil[4]. Different geographical origins yield vetiver oils with varying chemical compositions and, consequently, distinct aromatic profiles[5].

Table 1: Major Constituents of Vetiver Oil from Different Origins

| Constituent | North Indian Vetiver Oil (%) | South Indian Vetiver Oil (%) | Haitian Vetiver Oil (%) |

| Khusimol | 10.28 - 16.25 | 15.77 | 3.4 - 13.7 |

| α-Vetivone | - | - | 2.5 - 6.3 |

| β-Vetivone | - | - | - |

| Germacrene-D | 9.73 | - | - |

| Junipene | 5.54 | - | - |

| γ-Muurolene | 4.56 | - | - |

| Bicyclovetivenol | - | 10.76 | - |

| Viridiflorene | - | 4.64 | - |

| β-Vetispirene | - | - | 1.6 - 4.5 |

| Vetiselinenol | - | - | 1.3 - 7.8 |

Data compiled from multiple sources. Actual percentages can vary significantly based on specific genotype, cultivation, and distillation methods.

The Biosynthesis of Vetiverol: A Journey from Simple Sugars to Complex Sesquiterpenes

The characteristic components of vetiver oil are sesquiterpenoids, a class of C15 terpenes synthesized from farnesyl pyrophosphate (FPP). The biosynthesis of these molecules is a testament to the intricate enzymatic machinery within the roots of C. zizanioides.

The Mevalonate Pathway: Building the Isoprene Precursors

The journey begins with the mevalonate (MVA) pathway, which converts acetyl-CoA into the five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Farnesyl Pyrophosphate: The Gateway to Sesquiterpenes

Farnesyl pyrophosphate synthase (FPPS) catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP). FPP is the universal precursor to all sesquiterpenoids.

Terpene Synthases: The Architects of Sesquiterpene Skeletons

The immense structural diversity of sesquiterpenes in vetiver oil arises from the activity of a variety of terpene synthases (TPS). These enzymes catalyze the cyclization of the linear FPP molecule into a multitude of carbocationic intermediates, which are then rearranged and quenched to form the final hydrocarbon skeletons.

One of the most important sesquiterpenes in vetiver oil is khusimol, a tricyclic sesquiterpene alcohol that is a major contributor to the characteristic woody-earthy aroma. The biosynthesis of khusimol proceeds through the formation of the hydrocarbon precursor, (+)-zizaene[6][7]. This reaction is catalyzed by the enzyme zizaene synthase (ZS) [6].

Cytochrome P450 Monooxygenases: The Final Functionalization

The hydrocarbon skeletons produced by terpene synthases are often further modified by other enzymes, most notably cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the regio- and stereospecific hydroxylation of the terpene backbone, introducing the alcohol functional groups that are characteristic of vetiverols like khusimol. While the specific CYP responsible for the conversion of zizaene to khusimol in vetiver has not been definitively isolated and characterized in the literature, it is widely accepted that a zizaene hydroxylase , a member of the CYP family, catalyzes this crucial step.

The proposed biosynthetic pathway to khusimol, a major vetiverol isomer, is depicted below:

Figure 1: Proposed biosynthetic pathway of khusimol.

From Plant to Product: Experimental Protocols

The following sections provide detailed methodologies for the extraction of vetiver oil and the subsequent synthesis of this compound. These protocols are designed to be self-validating, with clear steps and rationale.

Extraction of Vetiver Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oil from vetiver roots. The high boiling points of the sesquiterpenoid constituents necessitate prolonged distillation times.

Protocol:

-

Root Preparation: Freshly harvested C. zizanioides roots are thoroughly washed to remove soil and debris. The roots are then air-dried in the shade for 24-48 hours. For laboratory-scale extractions, the dried roots are chopped into small pieces (1-2 cm) to increase the surface area for steam penetration.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for hydro-distillation.

-

Distillation:

-

Place 100 g of the chopped, dried vetiver roots into a 2 L round-bottom flask.

-

Add 1 L of deionized water to the flask.

-

Heat the flask using a heating mantle to initiate boiling.

-

Collect the distillate in the Clevenger trap. The oil, being less dense than water, will float on top of the hydrosol.

-

Continue the distillation for 8-12 hours to ensure the extraction of the high-boiling point sesquiterpenoids.

-

-

Oil Recovery and Drying:

-

After cooling, carefully collect the separated oil from the side arm of the Clevenger trap.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the oil in a sealed, amber glass vial at 4°C.

-

Workflow Diagram:

Figure 2: Workflow for vetiver oil extraction.

Synthesis of this compound

The conversion of the vetiverol fraction of vetiver oil to this compound is achieved through esterification with acetic anhydride. Pyridine is often used as a catalyst and to neutralize the acetic acid byproduct[8][9].

Protocol:

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of vetiver oil in 25 mL of anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon)[8].

-

Cool the mixture to 0°C in an ice bath.

-

-

Acetylation:

-

Slowly add 15 mL of acetic anhydride to the cooled solution with continuous stirring[8].

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up:

-

Cool the reaction mixture again in an ice bath and slowly add 50 mL of cold deionized water to quench the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of diethyl ether or ethyl acetate.

-

Combine the organic layers and wash successively with 2 x 50 mL of 1 M HCl to remove pyridine, 2 x 50 mL of saturated aqueous NaHCO3 to remove acetic acid, and finally with 50 mL of brine[8].

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional vacuum distillation to separate the desired esters from unreacted materials and byproducts[10].

-

Workflow Diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [thegoodscentscompany.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modulating the Precursor and Terpene Synthase Supply for the Whole-Cell Biocatalytic Production of the Sesquiterpene (+)-Zizaene in a Pathway Engineered E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

Vetiveryl Acetate: A Comprehensive Toxicological Profile and Safety Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vetiveryl acetate is a widely utilized fragrance ingredient, prized for its sophisticated, fresh, and woody aroma.[1][2] It is not a single chemical entity but rather a complex substance, formally known as a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials).[3][4] This guide provides a detailed examination of the toxicological profile and safety assessment of this compound, synthesizing data from key regulatory opinions and scientific studies to offer a comprehensive resource for professionals in the field.

The substance is produced through the chemical modification of vetiver oil, an essential oil distilled from the roots of the Vetiveria zizanioides grass.[2] The process involves the acetylation of the sesquiterpene alcohols ("vetiverol") present in the oil, resulting in a mixture of esters.[1][5] The exact composition of this compound can vary depending on the geographical origin of the vetiver oil and the specific manufacturing process used.[6] This variability has been a central challenge in its safety assessment over the years.[6][7] For regulatory purposes, it is often referred to as Acetylated Vetiver Oil (AVO).[3]

Chemical Identity and Physicochemical Properties

The complex nature of this compound is reflected in the multiple CAS numbers associated with it.[3][4] While it is a mixture, its main component is often identified as khusimyl acetate.[1][5] The table below summarizes its key identifiers and physicochemical properties.

| Property | Value | Source(s) |

| Chemical Name | This compound; Acetylated Vetiver Oil (AVO) | [3] |

| CAS Numbers | 62563-80-8, 117-98-6, 84082-84-8, 68917-34-0 | [3][4][8] |

| Molecular Formula | C17H26O2 (for the main constituent) | [8][9] |

| Molecular Weight | ~262.4 g/mol | [8] |

| Appearance | Light yellow to amber liquid | [1][5] |

| Odor Profile | Sweet, dry, fresh, woody | [1][8] |

| Boiling Point | ~286 °C | [1][9] |

| Flash Point | ~90 °C | [5] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [8] |

| Log P | ~6.16 | [9] |

Toxicological Profile

The safety of this compound has been the subject of extensive review, most notably by the European Commission's Scientific Committee on Consumer Safety (SCCS). The following sections detail the findings across key toxicological endpoints.

Toxicokinetics

There is limited publicly available data on the toxicokinetics (absorption, distribution, metabolism, and excretion) of this compound.[10] Safety assessments have often relied on data from analogous substances and conservative assumptions, such as 100% dermal absorption for systemic toxicity evaluations.[11] As a sesquiterpenoid ester, it is anticipated to be metabolized through hydrolysis of the ester bond and subsequent oxidation.[12]

Acute Toxicity

Studies on acute toxicity indicate a low order of toxicity for this compound. The available data suggest that the criteria for classification for acute oral, dermal, or inhalation toxicity are not met.[13][14][15]

Skin and Eye Irritation

This compound has demonstrated the potential for mild to moderate skin and eye irritation in animal studies.[6][7]

-

Skin Irritation: In studies following OECD Test Guideline 404, the substance was found to be mildly to moderately irritating to rabbit skin.[6] Safety Data Sheets (SDS) often classify this compound as a skin irritant (Category 2).[13][16]

-

Eye Irritation: Studies conducted under OECD TG 405 have shown it to be mildly irritating or irritating to the rabbit eye.[6] It is frequently classified as causing serious eye irritation (Category 2).[13][16]

Skin Sensitization

There is consistent evidence that this compound is a moderate skin sensitizer.[3][7]

-

Animal Studies: Multiple studies have confirmed its sensitizing potential in animals.[17]

-

Human Data: Early human studies, including maximization tests, indicated an "intermediate sensitising potential".[10] However, the SCCS has noted that these older studies are considered unethical by modern standards and were conducted with batches of unknown purity.[10] Despite its classification as a sensitizer, the SCCS has also noted that years of use in cosmetic products have not yielded significant evidence of contact allergies in humans, suggesting the risk is manageable at controlled concentrations.[3]

Genotoxicity

The genotoxic potential of this compound has been a primary concern and a focal point of its regulatory history.

-

Initial Concerns: An early Ames test (bacterial reverse mutation assay) showed mutagenic effects, leading the SCCS to declare this compound unsafe in a 2014 opinion.[7][18] This was a major concern as genotoxicity data was considered inadequate to exclude these effects.[7]

-

Role of Stabilization: Further investigation revealed that the genotoxicity might be linked to the auto-oxidation of certain components. The updated dossiers submitted by the International Fragrance Association (IFRA) included data on Acetylated Vetiver Oil (AVO) stabilized with 1% alpha-tocopherol (a form of Vitamin E).[3]

-

Re-evaluation: A comprehensive review of multiple in vitro genotoxicity studies, including Ames tests and mammalian cell chromosomal aberration tests on the stabilized material, led the SCCS to conclude that the concerns could be mitigated.[3][6] The SCCS opinion of 2019 stated that AVO with 1% alpha-tocopherol is considered safe with respect to genotoxicity when used under the concentration limits proposed by IFRA.

The Ames test is a widely used method to assess a substance's potential to cause gene mutations.

-